molecular formula C18H18ClNO5S B2909758 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1328334-96-8

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No. B2909758
CAS RN: 1328334-96-8
M. Wt: 395.85
InChI Key: RNRFADMGSVILFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine, also known as BDDP, is a chemical compound that has been the subject of scientific research due to its potential in treating various diseases.

Mechanism Of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation and apoptosis. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has also been shown to inhibit the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of beta-amyloid plaques in the brain, and the reduction of seizures in animal models. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine in lab experiments is its potential in treating various diseases, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is not fully understood, which makes it difficult to optimize its use in treating specific diseases.

Future Directions

There are several future directions for research on 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine, including further studies on its mechanism of action, optimization of its use in treating specific diseases, and the development of new analogs with improved pharmacological properties. Additionally, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine could be studied in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with sodium hydride, followed by the reaction with 4-chlorobenzaldehyde and then with 2-methoxy-5-chlorobenzenesulfonyl chloride. The final step involves the reaction with pyrrolidine, resulting in the formation of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease. In epilepsy research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to reduce seizures in animal models.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRFADMGSVILFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.